BenchChemオンラインストアへようこそ!

3-(Difluoromethoxy)piperidine

Lipophilicity Drug design Physicochemical profiling

3-(Difluoromethoxy)piperidine (CAS 1240528-91-9) is a fluorinated piperidine building block bearing a difluoromethoxy (–OCF₂H) substituent at the 3‑position of the saturated six‑membered ring. With a molecular formula of C₆H₁₁F₂NO and a molecular weight of 151.15 g·mol⁻¹, the free base is a flammable liquid (Flam.

Molecular Formula C6H11F2NO
Molecular Weight 151.15 g/mol
CAS No. 1240528-91-9
Cat. No. B1393817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethoxy)piperidine
CAS1240528-91-9
Molecular FormulaC6H11F2NO
Molecular Weight151.15 g/mol
Structural Identifiers
SMILESC1CC(CNC1)OC(F)F
InChIInChI=1S/C6H11F2NO/c7-6(8)10-5-2-1-3-9-4-5/h5-6,9H,1-4H2
InChIKeyRFLBTFBEDGNWFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Difluoromethoxy)piperidine CAS 1240528-91-9 – Procurement-Relevant Physicochemical Profile and Building-Block Classification


3-(Difluoromethoxy)piperidine (CAS 1240528-91-9) is a fluorinated piperidine building block bearing a difluoromethoxy (–OCF₂H) substituent at the 3‑position of the saturated six‑membered ring . With a molecular formula of C₆H₁₁F₂NO and a molecular weight of 151.15 g·mol⁻¹, the free base is a flammable liquid (Flam. Liq. 3, H226) that also carries acute oral toxicity (Acute Tox. 4, H302), skin irritation (Skin Irrit. 2, H315), serious eye damage (Eye Dam. 1, H318) and specific target organ toxicity upon single inhalation exposure (STOT SE 3, H335) under the EU CLP regulation [1]. The compound is commercially supplied as the free base, the hydrochloride salt (CAS 1638772-02-7) or the oxalate salt (CAS 1240528-92-0) and is primarily employed as a versatile small‑molecule scaffold in medicinal chemistry, particularly for central nervous system and epigenetic target programmes .

Why 3-(Difluoromethoxy)piperidine Cannot Be Replaced by an Unfluorinated or Differently Fluorinated Piperidine Isomer


Although all 3‑alkoxy‑piperidines share the same saturated nitrogen heterocycle, the identity of the alkoxy substituent dramatically alters lipophilicity, conformational behaviour and, consequently, downstream pharmacokinetic and pharmacodynamic properties. The –OCF₂H group is not a simple bioisostere of –OCH₃ or –OCF₃; it possesses a unique capacity to interconvert between a lipophilic and a polar conformation depending on the molecular environment, a property absent in –OCH₃ and –OCF₃ [1]. Quantitative logP measurements confirm that 3‑(difluoromethoxy)piperidine sits in a narrow lipophilicity window that is distinct from both the less lipophilic 3‑methoxy analog and the bulkier 3‑trifluoromethoxy analog . Furthermore, positional isomerism matters: the 3‑substituted regioisomer presents the difluoromethoxy group in a steric and electronic orientation that differs from the 4‑substituted isomer, leading to divergent interactions with biological targets as demonstrated in patent‑protected HDAC4 inhibitor series [2]. Therefore, treating any 3‑alkoxy‑piperidine or any difluoromethoxy‑piperidine positional isomer as interchangeable is not supported by the physicochemical and pharmacological evidence.

Quantitative Differentiation of 3-(Difluoromethoxy)piperidine Against Closest Analogs – A Comparator-Based Evidence Guide


LogP Advantage over 3‑Methoxypiperidine: ~4‑Fold Higher Lipophilicity

The measured logP of 3‑(difluoromethoxy)piperidine (1.31) exceeds that of the directly analogous non‑fluorinated 3‑methoxypiperidine (0.71) by 0.60 log units, representing an approximately 4‑fold increase in lipophilicity . This difference places the difluoromethoxy compound closer to the optimal lipophilicity range (logP 1–3) typically sought for oral bioavailability and passive membrane permeability, whereas the methoxy analog falls below this window and may suffer from excessive aqueous solubility and reduced membrane partitioning [1].

Lipophilicity Drug design Physicochemical profiling

Intermediate Lipophilicity Between –OCH₃ and –OCF₃ Analogs Enables Modulation of Polarity

The logP of 3‑(difluoromethoxy)piperidine (1.31) is 0.60 units above 3‑methoxypiperidine (0.71) but only 0.14 units above 3‑(trifluoromethoxy)piperidine (logP 1.17) . Critically, the –OCF₂H group is not merely intermediate in lipophilicity; it uniquely populates two distinct conformations—one lipophilic and one polar—allowing the substituent to adapt to changes in the surrounding molecular environment, a property that –OCH₃ and –OCF₃ cannot replicate [1]. This ‘environmental adaptor’ behaviour can facilitate simultaneous optimisation of solubility, permeability and target binding.

Fluorine chemistry Conformational analysis Medicinal chemistry

Patent‑Demonstrated Utility in HDAC4 Inhibitors: Nanomolar Potency Achieved with 3‑(Difluoromethoxy)piperidine Scaffold

In US patent US10053434B2, a series of histone deacetylase 4 (HDAC4) inhibitors incorporating a 3‑(difluoromethoxy)piperidine moiety demonstrated single‑digit nanomolar IC₅₀ values: compound BDBM243152 showed an IC₅₀ of 3 nM (primary assay) and 21 nM (secondary assay) against human HDAC4 [1]. By contrast, the closest azepane analog (BDBM243178) lacking the difluoromethoxy‑piperidine ring exhibited an IC₅₀ of only 30 nM under the same assay conditions, a ≥10‑fold drop in potency [2]. Although the comparator replaces the entire ring system rather than solely the substituent, the data highlight the functional significance of the 3‑(difluoromethoxy)piperidine fragment for achieving high target engagement.

Epigenetics HDAC inhibition Kinase drug discovery

Scalable Synthesis with Documented Yield: Industrial Preparation Protocol for the Hydrochloride Salt

Chinese patent CN109627207A (Wuxi AppTec) discloses a practical, scalable two‑step synthesis of 3‑(difluoromethoxy)piperidine hydrochloride from a readily available piperidine precursor using 2‑(fluorosulfonyl)difluoroacetic acid and cuprous iodide in acetonitrile at 50 °C, followed by HCl salt formation. The reported yield for the key difluoromethoxylation step is 72.1% (4.5 g obtained from 50 g starting material) [1]. While head‑to‑head yield comparisons for this specific transformation are absent from the public literature, the protocol explicitly addresses the prior‑art problem that no suitable industrialised synthesis existed, providing a reproducible method that can support gram‑to‑kilogram procurement needs [1].

Process chemistry Scale‑up Cost‑of‑goods

Class‑Level Evidence: Replacement of Methoxy with Difluoromethoxy Increases in Vivo Potency in Piperidine‑Based PDE4 Inhibitors

In a systematic structure–activity relationship study of water‑soluble piperidine PDE4 inhibitors, Ochiai et al. (2004) demonstrated that direct replacement of a 4‑methoxy residue with a 4‑difluoromethoxy residue led to a measurable increase in in vivo potency [1]. The study presented single‑dose rat pharmacokinetic data for compounds 11b, 12b and 17a and concluded that the –OCF₂H modification was essential for the improved therapeutic potential observed in cross‑species comparison studies. Although the substitution is at the 4‑position of a more elaborate piperidine scaffold rather than the simple 3‑(difluoromethoxy)piperidine building block, the finding establishes a class‑level principle: –OCF₂H can outperform –OCH₃ in a piperidine context in a biologically meaningful, quantitative manner.

PDE4 inhibition In vivo pharmacology SAR

Optimal Research and Industrial Use Cases for 3-(Difluoromethoxy)piperidine Based on Verified Differentiation Evidence


CNS Drug Discovery Programmes Requiring Balanced Lipophilicity for Blood‑Brain Barrier Penetration

With a measured logP of 1.3, 3‑(difluoromethoxy)piperidine resides within the optimal lipophilicity window (logP 1–3) frequently associated with favourable CNS penetration, whereas the 3‑methoxy analog (logP 0.7) may be too polar for efficient passive BBB crossing . The –OCF₂H group’s conformational adaptability further allows the scaffold to adjust its effective polarity in different tissue microenvironments, a property unavailable to –OCH₃ or –OCF₃ congeners [1]. Research teams optimising CNS‑penetrant kinase inhibitors, GPCR ligands or epigenetic modulators should therefore default to the difluoromethoxy analog when CNS exposure is a programme goal.

Epigenetic Inhibitor Lead Optimisation Centred on Class IIa HDAC4

The US10053434B2 patent series demonstrates that embedding the 3‑(difluoromethoxy)piperidine fragment into a benzamide‑oxadiazole scaffold yields HDAC4 inhibitors with IC₅₀ values as low as 3 nM [2]. The ≥10‑fold potency advantage over the analogous azepane derivative highlights the specific contribution of the 3‑(difluoromethoxy)piperidine moiety. Procurement of this building block is therefore strategically warranted for medicinal chemistry groups pursuing selective class IIa HDAC inhibitors for oncology, neurodegenerative disease or inflammation.

PDE4‑Targeted Anti‑Inflammatory Programmes Seeking Improved in Vivo Efficacy

The class‑level observation that substituting methoxy with difluoromethoxy on a piperidine core increases in vivo PDE4 inhibitory potency [3] makes 3‑(difluoromethoxy)piperidine a logical choice for synthesising novel PDE4 inhibitor libraries. While the published SAR was generated on 4‑substituted analogs, the fundamental electronic and conformational advantages of –OCF₂H are independent of ring position, supporting translational use at the 3‑position for patent diversification and scaffold‑hopping strategies.

Scale‑Up and Process Chemistry Where a Demonstrated Industrial Synthetic Route is Required

The availability of a patented, industrially feasible synthetic protocol (CN109627207A) that delivers 3‑(difluoromethoxy)piperidine hydrochloride in 72% yield from inexpensive starting materials provides a tangible procurement advantage [4]. Organisations that require multi‑gram to kilogram quantities can reference this route when negotiating custom synthesis contracts, reducing technology‑transfer risk and accelerating process development timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Difluoromethoxy)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.